3-Chloro-5-methylpyridin-4-amine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound, is a cornerstone in various scientific fields, including pharmaceuticals, agrochemicals, and material science. numberanalytics.com Its unique structure, characterized by a nitrogen atom in the aromatic ring, imparts specific chemical properties that make it a versatile building block in organic synthesis. numberanalytics.comnih.gov The pyridine scaffold is a prevalent feature in numerous natural products, such as alkaloids like nicotine, and essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov The presence of the nitrogen atom allows for modifications that can influence the molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical in drug design. nih.gov Consequently, pyridine and its derivatives are integral to the development of a wide array of therapeutic agents. rsc.orgrsc.orgnih.gov
The adaptability of the pyridine ring allows for the synthesis of a vast number of derivatives through various chemical reactions, including condensation, cyclization, and cross-coupling reactions. numberanalytics.com This chemical tractability has enabled chemists to create a diverse library of pyridine-containing compounds with a wide range of biological activities. nih.govrsc.org
Overview of Halogenated and Aminopyridine Compounds
The introduction of halogen atoms and amino groups as substituents on the pyridine ring gives rise to two significant classes of derivatives: halogenated pyridines and aminopyridines. These modifications dramatically influence the electronic properties and reactivity of the parent pyridine molecule.
Halogenated Pyridines: These are compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). tecamgroup.com The presence of a halogen can alter the molecule's reactivity, lipophilicity, and metabolic stability, which are important considerations in medicinal chemistry. For instance, halogenation can make the pyridine ring more susceptible to nucleophilic substitution reactions.
Aminopyridines: This class of compounds features an amino group attached to the pyridine ring. mdpi.com The amino group, being an electron-donating group, can increase the electron density of the pyridine ring, affecting its basicity and reactivity. mdpi.com Aminopyridines are crucial intermediates in the synthesis of more complex molecules and are found in a variety of biologically active compounds. mdpi.comnih.gov For example, 4-aminopyridine (B3432731) is used to manage symptoms of multiple sclerosis. nih.gov
The combination of both halogen and amino substituents on a pyridine ring, as seen in 3-Chloro-5-methylpyridin-4-amine, creates a unique chemical entity with a specific set of properties and reactivity patterns, making it a valuable tool in synthetic organic chemistry.
Research Trajectory of this compound in Contemporary Organic Chemistry
This compound has emerged as a significant building block in modern organic synthesis, particularly in the pharmaceutical industry. chemicalbook.comchemimpex.com Its primary claim to fame is its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. chemicalbook.com This application has driven much of the research into efficient and scalable synthetic routes for this compound.
Early synthetic methods for this compound involved the nitration of readily available picoline derivatives, but these methods suffered from a lack of regioselectivity and potential safety hazards. googleapis.comgoogle.com Subsequent research has focused on developing more controlled and efficient synthetic pathways. chemicalbook.comgoogleapis.comgoogle.com These newer methods often involve multi-step sequences that allow for precise installation of the chloro, methyl, and amino groups on the pyridine ring. The ongoing interest in this compound underscores the importance of developing robust synthetic methodologies for key pharmaceutical intermediates.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-AMINO-5-CHLORO-3-PICOLINE, 4-PYRIDINAMINE, 3-CHLORO-5-METHYL- |
| CAS Number | 97944-42-8 |
| Boiling Point | 269.5°C at 760 mmHg |
| Density | 1.26 g/cm³ |
| InChI Key | GLKVMXXYMNTCJX-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=C1N)Cl |
Data sourced from
Synthesis and Reactions
Several synthetic routes for this compound have been developed. One notable method starts from malononitrile (B47326) and acetone (B3395972). googleapis.com Another approach involves the chlorination of 3-amino-4-methylpyridine. epo.org A multi-step process beginning with the Knoevenagel condensation of malononitrile with 1,1-dimethoxy-2-propanone has also been reported. chemicalbook.comgoogle.com
The reactivity of this compound is influenced by the interplay of its substituents. The amino group can be a site for further functionalization, while the chloro group can participate in nucleophilic substitution reactions. For example, it can undergo bromination at the 5-position of the pyridine ring. guidechem.com
Spectroscopic Data
The structural elucidation of this compound and related compounds relies on various spectroscopic techniques.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups in the molecule, such as the N-H and C-Cl bonds.
Mass Spectrometry: This technique determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
Detailed spectroscopic data for derivatives of aminopyridines, including those with halogen substituents, have been reported, aiding in their characterization. bas.bg For instance, in a study of a related compound, 2-chloro-3-amino-pyridine, the chemical shifts in the ¹H-NMR spectrum were observed at 8.01 ppm, 8.40 ppm, and 8.88 ppm. bas.bg The ¹³C-NMR signals for the carbon atoms of the pyridine ring were found in the range of 42.9–55.6 ppm, with the carbon attached to the chlorine appearing around 60.0 ppm. bas.bg
Research Applications
The primary research application of this compound is as a crucial building block in the synthesis of pharmaceuticals. chemicalbook.comchemimpex.com Its role as an intermediate for Nevirapine is a prime example of its importance in medicinal chemistry. chemicalbook.com Beyond this specific application, its structural motifs are of interest in the development of other biologically active molecules. For instance, substituted aminopyridines are explored for their potential as anti-inflammatory and antimicrobial agents. chemimpex.com
In the field of agricultural chemistry, derivatives of this compound are used in the formulation of herbicides and pesticides. chemimpex.commdpi.com Furthermore, this compound and its analogs are investigated in materials science for creating polymers with specific thermal and chemical resistance properties. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVMXXYMNTCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540242 | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-42-8 | |
| Record name | 3-Chloro-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chloro 5 Methylpyridin 4 Amine
Historical and Contemporary Approaches to Pyridinamine Synthesis
The synthesis of the pyridine (B92270) ring has evolved significantly over the past century. Historically, methods relied on condensation reactions of aldehydes, ketones, and ammonia (B1221849) derivatives. wikipedia.org The Chichibabin pyridine synthesis, first reported in 1924, is a classic example, typically involving the reaction of aldehydes and ketones with ammonia, though it often suffers from low yields. wikipedia.org Another foundational method is the Hantzsch pyridine synthesis, which traditionally uses a β-keto acid, an aldehyde, and ammonia to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgbaranlab.org These condensation-based approaches were pivotal in early pyridine chemistry but are often limited in scope and efficiency. baranlab.org
Contemporary approaches have shifted towards more versatile and efficient methods, largely driven by advancements in transition-metal catalysis. nih.govdntb.gov.ua Modern strategies frequently involve the functionalization of a pre-existing pyridine ring or the construction of the ring through catalyzed cyclization reactions. nih.govnumberanalytics.com These advanced techniques, including cross-coupling reactions and novel cyclization pathways, offer greater control over regioselectivity and functional group tolerance, which is crucial for synthesizing complex, polysubstituted pyridines. nih.govdntb.gov.uanumberanalytics.com
Targeted Synthesis of 3-Chloro-5-methylpyridin-4-amine and Related Isomers
The specific arrangement of substituents on this compound (CAS Number 97944-42-8) necessitates a multi-step synthetic sequence that carefully controls the introduction of each functional group. myskinrecipes.comcalpaclab.com While a definitive, single published synthesis for this exact isomer is not prominent, the construction of closely related substituted aminopyridines provides a clear blueprint for its potential synthesis. The following sections explore key chemical transformations—chlorination, reduction, and cyclization—that are instrumental in building such structures.
A common strategy for synthesizing chloro-substituted pyridinamines involves the chlorination of a pyridine precursor, often a pyridone or pyridine-N-oxide, followed by the reduction of a nitro group to form the amine.
The chlorination step can be achieved using various reagents. For instance, 3-cyano-4-methyl-2-pyridone (B1589630) can be converted to 2-chloro-3-cyano-4-methylpyridine by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). google.com Similarly, 3-Methoxy-2-methyl-4(1H)-pyridone can be chlorinated with POCl₃ to yield 4-chloro-3-methoxy-2-methylpyridine. prepchem.com
The introduction of the amine group is frequently accomplished by the reduction of a nitropyridine. The synthesis of 3-amino-2-chloro-4-methylpyridine (B17603), for example, can start from the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. googleapis.comgoogle.com However, this approach can be problematic due to non-selective nitration at both the 3 and 5 positions and potential thermal hazards on a large scale. googleapis.comgoogle.com A more controlled method involves the reduction of a purified nitropyridine intermediate, such as 2-chloro-4-methyl-3-nitropyridine, to the corresponding aminopyridine. googleapis.com Another pathway involves the Hofmann rearrangement of a carboxamide, where a compound like 2-chloro-3-amido-4-picoline is treated with a strong base and a halide (e.g., NaOH and Br₂) to yield 2-chloro-3-amino-4-methylpyridine. google.com
Table 1: Examples of Chlorination and Reduction Reactions in Pyridine Synthesis
| Starting Material | Reagents | Product | Reaction Type |
| 3-cyano-4-methyl-2-pyridone | POCl₃, PCl₅ | 2-chloro-3-cyano-4-methylpyridine | Chlorination |
| 3-Methoxy-2-methyl-4(1H)-pyridone | POCl₃ | 4-chloro-3-methoxy-2-methylpyridine | Chlorination |
| 2-chloro-4-methyl-3-nitropyridine | Reduction agent (e.g., Fe/HCl) | 3-amino-2-chloro-4-methylpyridine | Nitro Reduction |
| 2-chloro-3-amido-4-picoline | NaOH, Br₂ | 2-chloro-3-amino-4-methylpyridine | Hofmann Rearrangement |
Cyclization Reactions in the Formation of Pyridine Cores
Constructing the pyridine ring from acyclic precursors via cyclization is a powerful strategy that allows for the incorporation of desired substituents from the outset. baranlab.org While classical methods like the Hantzsch synthesis build the ring through condensation, modern variations offer improved yields and wider applicability. baranlab.orgdntb.gov.ua
A notable example is the synthesis of 3-amino-2-chloro-4-methylpyridine starting from simple precursors like malononitrile (B47326) and acetone (B3395972). googleapis.com The process begins with a Knoevenagel condensation of malononitrile and acetone to form isopropylidenemalononitrile. This intermediate is then elaborated and cyclized. The cyclization of an open-chain nitrile precursor with a nitrogen-containing compound is a key step in forming the aminopyridine core. googleapis.comgoogle.com Such methods highlight how the core pyridine structure can be assembled with the necessary functional group handles already in place for subsequent modifications. googleapis.com More advanced cyclization strategies utilize transition-metal catalysts or proceed through formal cycloaddition reactions, such as the (4+2) cyclization of 1-azadienes, to access highly functionalized pyridines. baranlab.orgmdpi.com
A refined strategy for producing aminopyridines involves the use of pyridine-N-oxide intermediates. The N-oxide group activates the pyridine ring for electrophilic substitution, such as nitration, often with different regioselectivity compared to the parent pyridine. It can then be easily removed via reduction.
The general process involves three key steps:
N-Oxidation: The starting substituted pyridine is oxidized to its corresponding N-oxide using oxidants like hydrogen peroxide or peracids. youtube.com
Nitration: The pyridine-N-oxide is nitrated. The N-oxide group directs the nitration to specific positions, which can be advantageous for achieving the desired isomer.
Catalytic Hydrogenation: The resulting nitro-pyridine-N-oxide is subjected to catalytic hydrogenation. youtube.com This single step efficiently achieves two crucial transformations: the reduction of the nitro group to an amine and the deoxygenation of the N-oxide to the final pyridine. youtube.comgoogle.com This method is often clean and high-yielding, though the catalyst (e.g., Palladium on carbon) must be chosen carefully to avoid the reduction of other sensitive functional groups. youtube.comnih.gov
Advanced Coupling Reactions in Pyridine Functionalization
Modern organic synthesis relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the late-stage functionalization of heterocyclic rings like pyridine.
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is one of the most powerful and widely used methods for C-C bond formation. rsc.orgnih.govnih.gov Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have made it indispensable in pharmaceutical and materials chemistry. rsc.orgnih.gov
In pyridine synthesis, the Suzuki reaction is frequently used to introduce alkyl or aryl substituents onto a pre-formed, halogenated pyridine ring. researchgate.netbohrium.com A highly relevant example is the synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for the drug Lumacaftor. acs.org In this process, the crucial methyl group at the 5-position was installed via a Suzuki-Miyaura cross-coupling reaction between a brominated pyridine precursor and a methylboronic acid derivative. This strategy avoids harsh conditions and provides high yields and purity on a large scale. acs.org This demonstrates the power of Suzuki coupling to precisely install substituents like the methyl group required for this compound.
Table 2: Interactive Data on Suzuki-Miyaura Coupling for Pyridine Functionalization
| Pyridine Substrate | Boron Reagent | Catalyst / Ligand | Product | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 2-methyl-5-phenylpyridin-3-amine | Good |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | N-[2-methyl-5-(4-methoxyphenyl)pyridin-3-yl]acetamide | Moderate-Good |
| 2-bromopyridine | (2-formylphenyl)boronic acid | Pd(OAc)₂ / SPhos | 2-(pyridin-2-yl)benzaldehyde | 95 |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | Low-Moderate |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 4-Tolylboronic acid | Pd(dppf)Cl₂ | 2-(p-tolyl)pyridine | 89 |
Other Metal-Catalyzed Coupling Strategies
While direct synthesis routes are often employed, the construction of this compound can also be envisioned through advanced metal-catalyzed cross-coupling reactions. These strategies, such as the Buchwald-Hartwig amination and copper-catalyzed aminations, provide alternative pathways that can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.orglibretexts.org
For the synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the amination of a 3,4-dihalo-5-methylpyridine precursor. For instance, the reaction of 3,4-dichloro-5-methylpyridine (B2885905) with an ammonia surrogate or a protected amine could selectively form the C4-N bond. The success of such a reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the reaction conditions. The reactivity of chloropyridines in Buchwald-Hartwig couplings can be lower than that of other aryl chlorides, often necessitating more specialized and bulky electron-rich phosphine ligands to achieve good yields. ccspublishing.org.cn
Studies on related systems, such as the palladium-catalyzed amination of dichloroquinolines, have demonstrated that selective amination at the 4-position is feasible. mdpi.comresearchgate.net In these cases, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) have been successfully employed. mdpi.comresearchgate.net The choice of base, such as sodium tert-butoxide (NaOtBu), and an appropriate solvent, like dioxane, are also critical parameters. mdpi.com
A representative, though not explicitly documented for this specific molecule, set of conditions for a Buchwald-Hartwig amination to produce this compound could involve the reaction of 3,4-dichloro-5-methylpyridine with an ammonia source in the presence of a palladium catalyst and a suitable ligand.
Copper-Catalyzed Amination
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, represent another significant strategy for the formation of aryl-nitrogen bonds. These reactions can be particularly useful for the amination of electron-deficient heterocycles. The use of aqueous ammonia as the nitrogen source in the presence of a copper(I) catalyst offers a direct and often milder alternative to palladium-catalyzed methods. nih.govresearchgate.net
The synthesis of various aminopyridine derivatives has been successfully achieved using copper(I) iodide (CuI) as the catalyst, often in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a solvent like ethylene (B1197577) glycol. researchgate.net This methodology has been shown to be effective for the amination of bromopyridines bearing both electron-withdrawing and electron-donating groups. nih.govresearchgate.net
Applying this strategy to the synthesis of this compound would likely involve the reaction of a 4-halo-3-chloro-5-methylpyridine (for example, 4-bromo-3-chloro-5-methylpyridine) with an ammonia source. The greater reactivity of the bromo group compared to the chloro group would likely direct the amination to the 4-position.
Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed systems for C-N bond formation. Nickel catalysts can often mediate the amination of challenging substrates, including electron-rich and sterically hindered aryl chlorides. rsc.org While specific applications to the direct synthesis of this compound are not prevalent in the literature, the general principles of nickel-catalyzed amination suggest its potential applicability. These reactions typically employ a nickel(II) precatalyst that is reduced in situ to the active nickel(0) species, which then participates in a catalytic cycle analogous to that of palladium.
The following table summarizes hypothetical yet plausible reaction conditions for the synthesis of this compound based on analogous, well-established metal-catalyzed amination reactions of similar heterocyclic systems.
Data Table: Plausible Metal-Catalyzed Syntheses of this compound
| Entry | Starting Material | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3,4-Dichloro-5-methylpyridine | Ammonia Surrogate | Pd₂(dba)₃ | DavePhos | NaOtBu | Dioxane | 100-110 | Not Reported |
| 2 | 4-Bromo-3-chloro-5-methylpyridine | Aqueous Ammonia | CuI | DMEDA | K₂CO₃ | Ethylene Glycol | 100 | Not Reported |
Chemical Reactivity and Mechanistic Insights of 3 Chloro 5 Methylpyridin 4 Amine
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the C-3 position of 3-Chloro-5-methylpyridin-4-amine can undergo nucleophilic aromatic substitution (SNAr), although its reactivity is influenced by the electronic properties of the pyridine (B92270) ring and its substituents. Aromatic rings, particularly electron-deficient ones like pyridine, are susceptible to attack by strong nucleophiles. The SNAr mechanism is generally favored in heteroaromatic systems and is activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org
In the case of this compound, the ring nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, especially at the C-2 and C-4 positions. youtube.com However, the chlorine leaving group is at C-3. The reactivity at this position is modulated by the other substituents. The amino group at C-4 is a powerful electron-donating group by resonance, which would tend to decrease the ring's electrophilicity and thus slow down an SNAr reaction. Conversely, the methyl group at C-5 is weakly electron-donating via induction.
Despite the activating amino group, SNAr reactions at the C-3 position can be achieved, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) compared to substitutions at the more activated C-2 or C-4 positions. acsgcipr.orgnih.gov Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiolates.
The displacement of the chlorine atom proceeds via the two-step SNAr (addition-elimination) mechanism. pressbooks.publibretexts.org
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex. A nucleophile attacks the carbon atom bearing the chlorine (C-3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org During this step, the aromaticity of the pyridine ring is temporarily broken. The negative charge of this intermediate is delocalized across the ring system and, importantly, onto the electronegative nitrogen atom, which helps to stabilize it.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity. The intermediate complex then collapses, expelling the chloride ion (the leaving group) and restoring the aromaticity of the pyridine ring to form the final substituted product.
The first step, the nucleophilic attack, is typically the rate-determining step of the reaction. wikipedia.org A notable characteristic of the SNAr mechanism is the leaving group trend, which is often F > Cl ≈ Br > I. This is the reverse of the trend seen in SN2 reactions and occurs because the bond to the leaving group is not broken in the slow step. Instead, the rate depends on the electrophilicity of the carbon being attacked, which is enhanced by more electronegative halogens. wikipedia.orgnih.gov
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-5-methylpyridin-4-amine |
| Amine | Piperidine (B6355638) | 3-(Piperidin-1-yl)-5-methylpyridin-4-amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-methylpyridin-4-amine |
Oxidative and Reductive Transformations of the Pyridine Ring and Amino Group
The structure of this compound offers several sites for oxidative and reductive transformations.
Oxidative Reactions:
N-Oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation increases the electron density at the C-2 and C-4 positions, altering the ring's reactivity towards both electrophilic and nucleophilic substitution. nih.govwikipedia.org
Amino Group Oxidation: The exocyclic amino group can be susceptible to oxidation. For instance, oxidation of related 4-aminopyridinium (B8673708) salts has been shown to yield 1,1'-azopyridinium salts. rsc.org
Hydroxylation: Metabolic studies on the closely related compound 4-aminopyridine (B3432731) (dalfampridine) show that it can be oxidized by cytochrome P450 enzymes to form hydroxylated derivatives, such as 3-hydroxy-4-aminopyridine. nih.govnih.gov This suggests that enzymatic or chemical oxidation of this compound could potentially introduce a hydroxyl group onto the ring.
Reductive Reactions:
Dehalogenation: The chlorine atom can be removed via reductive dehalogenation. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source and a base (e.g., magnesium oxide or sodium hydroxide) to neutralize the HCl formed. oregonstate.edu Other methods include the use of reducing metals, such as zinc dust. oregonstate.edu
Pyridine Ring Reduction: Under more vigorous conditions, the pyridine ring itself can be reduced. Catalytic hydrogenation with catalysts like platinum or rhodium can lead to the corresponding piperidine derivative, though this often requires high pressures and temperatures.
Table 2: Summary of Potential Oxidative and Reductive Transformations
| Transformation | Reagent/Condition | Potential Product |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |
| Dehalogenation | H₂, Pd/C, Base | 5-Methylpyridin-4-amine |
| Ring Reduction | H₂, PtO₂, High Pressure | 3-Chloro-5-methylpiperidin-4-amine |
Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus
Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom deactivates the ring. quora.comquora.com Furthermore, under the acidic conditions often used for EAS, the nitrogen atom is protonated, creating a pyridinium (B92312) ion and further deactivating the ring.
However, the reactivity of this compound is dominated by the powerful activating effect of the C-4 amino group. The amino group is a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.orglibretexts.org The positions ortho to the amino group are C-3 and C-5, which are already substituted. The position para to the amino group is the ring nitrogen. Therefore, electrophilic attack is directed primarily towards the available C-2 and C-6 positions.
-NH₂ (at C-4): Strongly activating, ortho, para-directing.
-CH₃ (at C-5): Weakly activating, ortho, para-directing.
-Cl (at C-3): Deactivating, ortho, para-directing. libretexts.org
The powerful activating and directing effect of the amino group is expected to overcome the deactivating effect of the chlorine atom and the pyridine nitrogen, making electrophilic substitution feasible at the C-2 and C-6 positions.
The regiochemical outcome of an electrophilic attack on this compound is determined by a combination of electronic and steric factors.
Electronic Effects: The amino group strongly directs incoming electrophiles to the C-2 and C-6 positions. The methyl group at C-5 also directs ortho (C-6) and para (C-2), reinforcing the directing effect of the amino group. The chloro group at C-3 directs ortho (C-2) and para (C-6), again reinforcing the same positions. Thus, electronically, both the C-2 and C-6 positions are highly activated for electrophilic attack.
Steric Effects: The C-6 position is adjacent to the methyl group at C-5. The C-2 position is adjacent to the chloro group at C-3. The relative steric hindrance of the methyl versus the chloro group will influence the ratio of C-2 to C-6 substitution. Given that a methyl group is generally considered to be sterically larger than a chlorine atom, attack at the C-2 position might be favored over the more hindered C-6 position, although the outcome can be reagent-dependent.
Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are predicted to occur primarily at the C-2 and C-6 positions, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Bromination | Br₂ | 2-Bromo-3-chloro-5-methylpyridin-4-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Chloro-5-methyl-2-nitropyridin-4-amine |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-chloro-5-methylpyridine-2-sulfonic acid |
Role of the Amine Group as a Nucleophile and Electrophile in Chemical Interactions
The exocyclic amino group at the C-4 position is a key functional handle that can exhibit dual reactivity, acting as both a nucleophile and, after transformation, an electrophile.
Amine Group as a Nucleophile: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. masterorganicchemistry.com Its nucleophilicity allows it to react with a wide range of electrophiles. This reactivity is fundamental to many synthetic transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines, which may be further reduced to secondary amines.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The nucleophilicity of the amino group in 4-aminopyridines is well-established and is a cornerstone of their chemical utility. reddit.comuni-muenchen.de
Amine Group as an Electrophile: While inherently nucleophilic, the amino group can be converted into an electrophilic species. The most common transformation is its conversion to a diazonium salt. Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, results in diazotization. rsc.orgyoutube.com
The resulting pyridine-4-diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of functionalities that are difficult to install directly, such as -Cl, -Br, -CN, -OH, and -F.
Complex Reaction Cascades and Multi-component Reactions
The functional groups present in this compound make it a suitable candidate for use in complex reaction cascades and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgnih.gov
Aminopyridines are known to be effective substrates in several named MCRs:
Kabachnik-Fields Reaction: The reaction of the amine with an aldehyde and a dialkyl phosphite (B83602) to generate α-aminophosphonates. rsc.org
Mannich Reaction: A three-component reaction between the amine, an aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic proton).
Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov
While specific examples employing this compound may not be extensively documented, its structure is well-suited for these transformations. For example, it could serve as the amine component in a cascade process that begins with a condensation reaction, followed by an intramolecular cyclization or subsequent reaction with another component in the flask. The presence of the chloro and methyl groups can be used to tune the electronic properties and solubility of the resulting complex molecules or to serve as handles for further synthetic diversification. rsc.org
Advanced Spectroscopic and Computational Characterization in Research
Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-5-methylpyridin-4-amine, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms.
In ¹H NMR, the chemical shifts (δ) of the protons are influenced by the electronic environment created by the substituents on the pyridine (B92270) ring (the chloro, methyl, and amine groups). Studies on a wide range of substituted aminopyridines show that substituent effects predictably alter the chemical shifts of protons on the ring. tandfonline.comtandfonline.com For this compound, one would expect to see distinct signals for the methyl protons, the amine protons, and the two remaining aromatic protons on the pyridine ring.
As a direct analogue, the ¹H NMR spectrum of the isomer 2-Chloro-5-methylpyridin-4-amine was recorded in DMSO-d₆ and showed the following peaks: a singlet for the methyl group (3H), a broad singlet for the amine protons (2H), and two singlets for the aromatic protons (1H each). chemicalbook.com A similar pattern would be expected for this compound, with slight variations in the chemical shifts of the aromatic protons due to the different substituent positions.
In ¹³C NMR spectroscopy, signals for each unique carbon atom would be observed. The pyridine ring of this compound has five carbon atoms, and the methyl group has one, for a total of six. Due to the substitution pattern, all five ring carbons are chemically distinct and would be expected to produce separate signals. The chemical shifts would be influenced by the electronegativity of the attached groups. For instance, the carbon atom bonded to the chlorine atom (C-3) and the one bonded to the amine group (C-4) would show significant shifts. Research on other substituted 2-aminopyridines has detailed these substituent-induced chemical shifts, which are invaluable for spectral assignment. nih.gov
Table 1: Representative ¹H NMR Data for an Isomeric Aminopyridine Data for 2-Chloro-5-methylpyridin-4-amine in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | 1.96 | Singlet | 3H |
| NH₂ | 6.16 | Broad Singlet | 2H |
| Aromatic CH | 6.50 | Singlet | 1H |
| Aromatic CH | 7.68 | Singlet | 1H |
Source: chemicalbook.com
Analysis of Vibrational Modes using Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.
For this compound, the spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The vibrations of the pyridine ring itself, involving C=C and C=N stretching, usually occur in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be found at lower frequencies, typically in the 600-800 cm⁻¹ range.
Studies on similarly substituted pyridines, such as 2-amino-5-chloropyridine (B124133) and 3,5-dibromo-2,6-dimethoxy pyridine, have used both experimental spectroscopy and DFT calculations to precisely assign these vibrational modes. nih.govnih.gov For example, in a study of various chloropyridazines, FT-IR and FT-Raman spectra were used to provide a complete assignment of the fundamental vibrations, which serves as a strong comparative basis for analyzing the spectra of this compound. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound Based on data from analogous substituted pyridines.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Source: General spectroscopic data and studies on substituted pyridines. nih.govnih.govresearchgate.net
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₆H₇ClN₂), the exact mass can be calculated and compared to the experimental value, confirming its elemental composition.
In addition to the molecular ion peak, mass spectrometry reveals fragmentation patterns that offer further structural clues. The fragmentation of substituted pyridines is a well-studied area, where the molecule breaks apart in a predictable manner upon ionization. acs.orgresearchgate.net Common fragmentation pathways include the loss of the chloro or methyl substituents, or cleavage of the pyridine ring itself.
For the isomer 2-Chloro-5-methylpyridin-4-amine , electrospray ionization (ESI) mass spectrometry detected the protonated molecule [M+H]⁺ at an m/z of 143. chemicalbook.com This corresponds to the addition of a proton to the molecular weight of the compound (142.59 g/mol ). Advanced HRMS techniques, such as those utilizing Orbitrap or FT-ICR analyzers, could provide this mass with an accuracy of a few parts per million, unequivocally confirming the molecular formula. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) and used as an additional identification parameter, as has been demonstrated for similar halogenated aminopyridines. uni.lu
Quantum Chemical Calculations based on Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and properties of molecules. These theoretical calculations provide deep insights that complement experimental data. Studies on a variety of substituted pyridines, such as 2,5-Lutidine and 3,5-dibromo-2,6-dimethoxy pyridine, have successfully used DFT to analyze their structure and reactivity. nih.govresearchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). nih.gov This provides theoretical values for bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography if available.
Furthermore, these calculations can predict the vibrational frequencies of the molecule. nih.govresearchgate.net The calculated frequencies are often scaled to correct for systematic errors and then compared with experimental IR and Raman spectra. This comparison allows for a definitive assignment of each experimental absorption band to a specific molecular vibration, enhancing the interpretation of the spectroscopic data. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can map the electron density of these orbitals, showing where they are located on the molecule. For this compound, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack. In many pyridine derivatives, the HOMO is often located on the pyridine ring and electron-donating substituents, while the LUMO is distributed across the aromatic system. nih.govresearchgate.net
Table 3: Representative DFT-Calculated Energy Parameters for a Substituted Pyridine Data for 3,5-dibromo-2,6-dimethoxy pyridine
| Parameter | Calculated Value (eV) |
| EHOMO | -6.53 |
| ELUMO | -1.21 |
| Energy Gap (ΔE) | 5.32 |
Source: nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. derpharmachemica.com It provides a detailed picture of bonding interactions, including hyperconjugative effects where electron density is shared between filled bonding orbitals (donors) and empty anti-bonding orbitals (acceptors).
Computational Prediction of Chemical Reactivity Descriptors
The foundation for many of these descriptors lies in Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons (electrophilicity). irjweb.commdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and thus more reactive. irjweb.com
From the energies of the HOMO and LUMO, a series of global reactivity descriptors can be derived. These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. mdpi.com
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. mdpi.com
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small one. mdpi.comirjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It is a measure of a molecule's polarizability. irjweb.com
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.comresearchgate.net
Nucleophilic Attack (f+): Identifies the most likely sites for an attack by a nucleophile (the atom most likely to accept an electron). nih.gov
Electrophilic Attack (f-): Identifies the most likely sites for an attack by an electrophile (the atom most likely to donate an electron). nih.gov
Radical Attack (f0): Predicts the site most susceptible to attack by a free radical. nih.gov
For a molecule like this compound, DFT calculations would reveal the distribution of these reactivity indices. The nitrogen of the amino group, the nitrogen within the pyridine ring, and the carbon atoms of the ring would all exhibit different values for f+, f-, and f0, allowing for a detailed prediction of its chemical behavior in various reactions.
The following table illustrates the type of data that would be generated from a computational analysis of this compound. Note: The values presented are representative examples for illustrative purposes and are not based on published experimental or calculated data for this specific compound.
Table 1: Representative Predicted Reactivity Descriptors for this compound
| Descriptor Type | Parameter | Symbol | Representative Value | Unit |
| Frontier Orbitals | HOMO Energy | EHOMO | -5.85 | eV |
| LUMO Energy | ELUMO | -1.20 | eV | |
| HOMO-LUMO Gap | ΔE | 4.65 | eV | |
| Global Descriptors | Ionization Potential | I | 5.85 | eV |
| Electron Affinity | A | 1.20 | eV | |
| Electronegativity | χ | 3.525 | eV | |
| Chemical Hardness | η | 2.325 | eV | |
| Chemical Softness | S | 0.430 | eV-1 | |
| Electrophilicity Index | ω | 2.68 | eV |
Applications in Advanced Organic Synthesis
3-Chloro-5-methylpyridin-4-amine as a Versatile Synthetic Building Block
This compound is recognized as a versatile building block in organic synthesis. The presence of the amino group, the chlorine atom, and the methyl group on the pyridine (B92270) ring allows for a range of chemical modifications. The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, while the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The methyl group can also be functionalized, for instance, through oxidation or halogenation. This versatility makes it a valuable starting material for creating a diverse array of more complex molecules.
The compound's structure, combining both electron-donating (amino, methyl) and electron-withdrawing (chloro) groups, influences the reactivity of the pyridine ring, allowing for selective transformations at different positions. This controlled reactivity is a key reason for its utility as a building block in targeted synthesis.
Precursor to Complex Heterocyclic Compounds
A significant application of this compound is its role as a precursor in the synthesis of complex heterocyclic compounds. The inherent reactivity of its functional groups allows for the construction of fused ring systems.
Notably, this compound has been utilized as a key intermediate in the synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives. In a documented synthetic pathway, the amino group of this compound is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate amidine. This intermediate then undergoes cyclization with an isothiocyanate derivative, followed by further transformations including the introduction of a second amino group, to yield the bicyclic pyrido[4,3-d]pyrimidine core. This class of compounds has been investigated for its potential therapeutic applications.
Role in the Synthesis of Biologically Active Molecules
The pyridine scaffold is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it a relevant intermediate in the discovery and development of new therapeutic agents and other functional molecules.
Intermediate in Pharmaceutical Lead Generation and Optimization
While many isomers of chloro-methyl-aminopyridine have well-established roles in pharmaceuticals, such as the use of 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC) as a key intermediate in the synthesis of the HIV drug Nevirapine, the direct application of this compound is also documented. google.com
The aforementioned synthesis of pyrido[4,3-d]pyrimidine derivatives from this compound is a prime example of its role in pharmaceutical research. These resulting heterocyclic compounds have been patented as potential kinase inhibitors for the treatment of cell proliferative diseases, including cancer. This demonstrates the value of this compound as a starting material in medicinal chemistry for generating novel drug candidates.
Synthesis of Agrochemicals and Advanced Materials
The broader class of chlorinated methylpyridines is of significant importance in the agrochemical industry. agropages.com For instance, related isomers like 2-chloro-5-methylpyridine (B98176) are crucial intermediates in the production of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com These compounds function by targeting the central nervous system of insects.
While direct, large-scale application of this compound in current commercial agrochemicals is not as widely documented as its isomers, its structural motifs are of interest in the design of new active ingredients. The principles of molecular design in agrochemicals often parallel those in pharmaceuticals, where the pyridine ring acts as a key pharmacophore. The potential for this compound to serve as a building block for novel herbicides, fungicides, or insecticides remains an area of exploration for synthetic chemists in the agrochemical sector.
Investigation of Biological Activities and Mechanisms of Action
Research on Kinase Inhibitory Potency
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine (B92270) derivatives are a prominent class of compounds developed as kinase inhibitors. ekb.egresearchgate.netirjet.net
The development of kinase inhibitors is heavily reliant on understanding the structure-activity relationship (SAR), which dictates how the chemical structure of a compound influences its biological activity. For aminopyridine-based kinase inhibitors, specific structural features are critical for potent and selective inhibition. acs.orgnih.gov
The 2-aminopyridine (B139424) moiety is a common hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. acs.org The substituents on the pyridine ring play a significant role in modulating potency, selectivity, and pharmacokinetic properties. acs.org For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, modifications at the 3- and 5-positions of the pyridine ring were explored to enhance cellular activity. acs.org It was found that replacing a solvent-exposed phenol (B47542) group with other moieties could dramatically improve potency in cellular assays. acs.org
In the context of 3-Chloro-5-methylpyridin-4-amine, the 4-amino group is a key feature. The chlorine atom at the 3-position and the methyl group at the 5-position would influence the electronic properties and steric profile of the molecule. The electron-withdrawing nature of the chlorine atom can affect the pKa of the pyridine nitrogen and the 4-amino group, which can be crucial for binding interactions. The methyl group provides a small lipophilic region that can interact with hydrophobic pockets in the kinase active site. The SAR studies of related pyridine derivatives suggest that these substitutions are pivotal in determining the compound's kinase inhibitory profile. acs.orgnih.gov
The binding of aminopyridine inhibitors to the ATP-binding site of kinases typically involves a set of conserved interactions. A primary interaction is the formation of one or more hydrogen bonds between the aminopyridine core and the backbone amide and carbonyl groups of the kinase hinge region. acs.org For 2-aminopyridines, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. acs.org
In addition to hinge binding, substituents on the pyridine ring extend into different pockets of the ATP-binding site. Hydrophobic substituents can occupy the rear hydrophobic pocket, while other groups may extend towards the solvent-exposed region or interact with the ribose-binding pocket. acs.org For example, in studies of 3,5-diarylpyridine ALK2 inhibitors, a trimethoxyphenyl group at one of the aryl positions was shown to occupy a hydrophobic pocket and form water-mediated hydrogen bonds with a catalytic lysine (B10760008) residue. acs.org
Exploration of Antibacterial Efficacy
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyridine derivatives have been explored for their antibacterial properties. nih.gov
One potential mechanism for the antibacterial activity of pyridine derivatives is the inhibition of essential bacterial enzymes. Phosphopantetheinyl transferases (PPTases) are crucial enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. The inhibition of PPTases can disrupt these vital metabolic pathways, leading to bacterial growth inhibition. Research on related compounds like 3-Chloro-5-methyl-4-vinylpyridine suggests that its derivatives may act as inhibitors of PPTases, highlighting a potential avenue for developing new antibacterial agents. By targeting these enzymes, compounds like this compound could potentially attenuate the production of essential metabolites and virulence factors.
A significant challenge in the development of new antibiotics is the emergence of bacterial resistance. Bacteria have evolved various mechanisms to counteract the effects of antibacterial drugs. nih.gov One of the most common mechanisms is the active extrusion of the drug from the bacterial cell by efflux pumps. nih.gov These pumps are membrane proteins that can recognize and transport a wide range of structurally diverse compounds out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.gov
In Gram-negative bacteria, tripartite efflux systems like the AcrAB-TolC complex in E. coli are particularly effective, spanning both the inner and outer membranes. nih.gov Any potential antibacterial agent based on the this compound scaffold would need to be evaluated for its susceptibility to these efflux pumps. Strategies to overcome efflux-mediated resistance include the co-administration of an efflux pump inhibitor (EPI) or designing the antibiotic to be a poor substrate for these pumps.
Other resistance mechanisms include enzymatic modification or degradation of the antibiotic and modification of the drug's target site, for example, through mutations in the target enzyme or ribosome. nih.gov
Potential in Anti-Cancer Research through Pyridine Derivatives
Pyridine and its derivatives are a significant class of heterocyclic compounds that form the core of many anticancer drugs. ekb.egresearchgate.netirjet.netunimi.it Their versatility allows for the synthesis of a vast number of derivatives with diverse mechanisms of action against various types of cancer. ekb.eg
Derivatives of pyridine have been shown to exhibit anticancer activity through multiple mechanisms. One such mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is a key component of microtubules, which are essential for cell division. Compounds that disrupt microtubule dynamics can arrest cancer cells in the mitotic phase of the cell cycle, leading to apoptosis. A study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated their ability to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis in cancer cell lines. nih.gov
The structural features of this compound provide a foundation for the synthesis of novel derivatives with potential anticancer properties. By modifying the core structure, for example, by introducing aryl groups or other functional moieties, it may be possible to develop compounds that target various aspects of cancer cell biology, including cell signaling pathways, angiogenesis, and apoptosis. The extensive research into pyridine derivatives as anticancer agents provides a strong rationale for the further investigation of compounds derived from the this compound scaffold. unimi.itcore.ac.uk
Interactive Data Tables
Table 1: Anticancer Activity of Selected Pyridine Derivatives
This table summarizes the activity of a pyridine derivative, Compound 9a, from a study on novel pyridine derivatives as anti-cancer agents. core.ac.uk
| Compound | Cell Line | Effect | IC50 | Molecular Targets |
| Compound 9a | MCF-7 (Breast Cancer) | Growth Inhibition, Apoptosis Induction | 20 µM | Upregulation of p53, Bax, Caspase-3; Downregulation of Bcl-2, Mdm-2, Akt |
| Compound 9a | HCT-116 (Colon Cancer) | 45% reduction in viability at 100 µM | Not Determined | Not Determined |
| Compound 7b | SKOV-3 (Ovarian Cancer) | 35% reduction in viability at 100 µM | Not Determined | Not Determined |
| Compound 11 | SKOV-3 (Ovarian Cancer) | 44% reduction in viability at 100 µM | Not Determined | Not Determined |
Table 2: Comparative Properties of 4-Aminopyridine (B3432731) Derivatives
This table compares the physicochemical properties of 4-aminopyridine and its derivatives, which are relevant for their potential as potassium channel blockers. nih.govresearchgate.net
| Compound | pKa | logD | Permeability (Pe, nm/s) |
| 4-Aminopyridine (4AP) | 9.19 | -0.99 | Not Reported |
| 3-Fluoro-4-aminopyridine (3F4AP) | 7.37 | 0.41 | 31.1 |
| 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 7.46 | 0.66 | 88.1 |
| 3-Methyl-4-aminopyridine (3Me4AP) | 9.82 | -0.34 | Not Reported |
Role in Neurological Drug Development
No research findings are available to describe the role of this compound in neurological drug development.
Structure Activity/reactivity Relationship Studies of 3 Chloro 5 Methylpyridin 4 Amine Analogues
Systematic Modification of Pyridine (B92270) Ring Substituents and Their Effects
The pyridine ring is a fundamental scaffold in medicinal chemistry, and modifications to its substituents can dramatically alter a molecule's properties. nih.govnih.gov The electron density of the pyridine ring is unevenly distributed, which makes functional modifications challenging but also provides an opportunity for fine-tuning molecular characteristics. nih.gov For analogues of 3-Chloro-5-methylpyridin-4-amine, systematic changes to the substituents at various positions on the pyridine ring have profound effects on their electronic and steric profiles, thereby influencing their reactivity and biological activity.
Research into related pyridine derivatives, such as NNN pincer-type ligands, has demonstrated that modifying substituents at the 4-position of the pyridine ring significantly alters the electronic properties of the molecule and its metal complexes. nih.govrsc.org For instance, the introduction of electron-donating groups (e.g., -OH) increases electron density, while electron-withdrawing groups (e.g., -NO2) decrease it, which in turn affects the coordination chemistry and redox properties of the resulting complexes. nih.govrsc.org
In a study on herbicidal 4-amino-3-chloro-5-fluoro-2-picolinic acids, which are structurally analogous to the target compound, the nature and position of substituents on an attached aryl-pyrazole ring system were systematically varied. The findings revealed that the inhibitory activity was highly dependent on the substitution pattern. mdpi.com Specifically, substituents like F, Br, Cl, or methyl at the 2- and 4-positions of the phenyl ring resulted in superior herbicidal activity compared to substitutions at the 3-position. mdpi.com Conversely, the introduction of either strong electron-withdrawing groups (carboxyl, nitro) or strong electron-donating groups (hydroxyl, amino) led to a decrease in inhibitory activity. mdpi.com This highlights that a delicate electronic balance is crucial for biological function.
Table 1: Effect of Phenyl Ring Substitution on Herbicidal Activity of Analogous Picolinic Acids
| Compound ID | R1 Substituent (Position) | Root Growth Inhibition (%) at 0.5 µmol/L |
| Florpyrauxifen | (Reference) | 33.8 |
| S202 | 4-F | 78.4 |
| S063 | 4-Cl | Not specified, but potent |
| S190 | 3-OCH3 | Lower activity |
This table is generated based on findings from a study on analogous 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, demonstrating the principle of substituent effects. mdpi.com
These studies underscore that even modifications to appended moieties, let alone the core pyridine ring, can systematically tune the biological profile of the parent compound.
Impact of Halogen and Amino Group Positions on Reactivity and Biological Profile
The specific placement of the halogen (chloro) and amino groups on the pyridine ring is a critical determinant of the molecule's reactivity and its potential for intermolecular interactions. The low reactivity of pyridine towards electrophilic substitution is well-documented and is attributed to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The presence of an amino group, a strong activating group, and a halogen, a deactivating but ortho-, para-directing group, creates a complex electronic environment.
Studies on halogenoaminopyridines show that the degree of conjugation between the amino group's lone pair and the pyridine π-system is highly dependent on the substituent positions. mdpi.com This conjugation, in turn, influences the molecule's ability to form hydrogen bonds, which is crucial for its biological profile. In mono-amino halogen pyridines, the amino group often acts primarily as a hydrogen bond donor. mdpi.com
The reactivity of aminopyridines with halogens further illustrates the importance of substituent positioning. The reaction of 4-aminopyridine (B3432731) with various halogens and interhalogens results in a range of outcomes, from the formation of charge-transfer complexes to ion pairs, depending on the specific halogen used. researchgate.netacs.org For example, reactions with ICl, IBr, and I2 can lead to the formation of an iodonium (B1229267) ion stabilized between two pyridine rings. acs.org In stark contrast, the reaction with Br2 leads to the protonation of the pyridine nitrogen followed by a complex bromination-dimerization process. acs.org This demonstrates that the interplay between the amino group and the pyridine nitrogen dramatically influences the reaction pathway.
Furthermore, the introduction of a halogen atom can enable specific, structure-directing interactions known as halogen bonds. nih.gov The structural influence of these halogens typically increases in the order of Cl < Br < I. nih.gov Therefore, the position of the chlorine atom at C-3 and the amino group at C-4 in this compound dictates a unique reactivity pattern and a specific capacity for forming hydrogen and halogen bonds, which are essential for its biological target recognition.
Conformational Analysis and its Influence on Molecular Recognition
Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is fundamental to understanding how a molecule recognizes and interacts with its biological target. nih.gov For relatively rigid structures like substituted pyridines, the preferred conformation plays a significant role in defining the molecule's shape and its ability to fit into a binding site. nih.gov
The three-dimensional structure of pyridine derivatives is influenced by the steric and electronic properties of their substituents. Studies on diarylamide systems show that the position of functional groups (e.g., 2-, 3-, or 4-substituted) has a marked effect on their quasiracemic behavior, indicating that substituent placement is critical in defining the molecular shape and recognition processes. mdpi.com
In the context of this compound analogues, the planarity of the pyridine ring is a dominant feature, but the rotational freedom of the amino group and any larger substituents can lead to different, low-energy conformations. Computational and experimental studies, such as those using NMR spectroscopy, are employed to determine the most stable conformations. beilstein-journals.orgnih.gov The interplay of intramolecular forces, such as repulsion between adjacent groups or hydrogen bonding, will dictate the preferred geometry. This defined three-dimensional shape is crucial for molecular recognition, as the precise orientation of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen), along with hydrophobic regions (the methyl group), must complement the topology of the target's binding pocket. nih.gov
Bioisosteric Replacements and their Effects on Potency and Selectivity
Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving affinity, selectivity, or pharmacokinetic properties. mdpi.comresearchgate.net This approach has been widely applied to pyridine-containing molecules.
One common strategy involves the replacement of a benzene (B151609) ring with a pyridine ring, or vice versa. mdpi.com However, studies have shown that this is not always a successful strategy. For instance, in a series of NMDA receptor antagonists, replacing a chloro- or nitrobenzene (B124822) ring with a pyridine ring resulted in a more than 100-fold reduction in affinity, indicating that the pyridine ring was not a tolerated bioisosteric replacement in that specific scaffold. nih.gov
In other cases, bioisosteric replacement is highly effective. In the development of c-Met kinase inhibitors, a central benzene ring in the drug cabozantinib (B823) was replaced with a pyridine ring. mdpi.com This modification led to compound 4 , which exhibited a potent inhibitory activity (IC50 = 4.9 nM) comparable to cabozantinib itself (IC50 = 5.4 nM), demonstrating that in this context, the pyridine ring was an excellent bioisostere. mdpi.com
Table 2: Bioisosteric Replacement of Benzene with Pyridine in a c-Met Kinase Inhibitor
| Compound | Core Moiety | c-Met Inhibition IC50 (nM) |
| Cabozantinib | Benzene | 5.4 |
| Compound 4 | Pyridine | 4.9 |
Data from a study on novel bioisosteres of Cabozantinib. mdpi.com
Another innovative approach is the use of saturated ring systems as bioisosteres for aromatic rings to improve physicochemical properties. In one study, the pyridine ring of the antihistamine drug Rupatadine was replaced by a 3-azabicyclo[3.1.1]heptane scaffold. This replacement led to a dramatic improvement in several key parameters.
Table 3: Physicochemical Properties of Rupatadine and its Saturated Bioisostere
| Compound | Ring System | Water Solubility (µM) | Lipophilicity (logD) | Metabolic Half-life t1/2 (min) |
| Rupatadine | Pyridine | 29 | >4.5 | 3.2 |
| Compound 48 | 3-azabicyclo[3.1.1]heptane | 365 | 3.8 | 35.7 |
Data from a study on saturated pyridine mimetics.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Pathways
The synthesis of substituted pyridines, such as 3-Chloro-5-methylpyridin-4-amine, is an active area of research, with a growing emphasis on green and sustainable methodologies. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern approaches aim to overcome these limitations by employing more environmentally benign strategies.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been recognized as a valuable tool in green chemistry for the synthesis of pyridine (B92270) derivatives. nih.govchemrxiv.org Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.govchemrxiv.org One-pot multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are particularly amenable to microwave assistance, offering an efficient and atom-economical route to highly substituted pyridines. nih.govchemrxiv.org
Flow Chemistry: Continuous flow chemistry presents another paradigm shift in the synthesis of heterocyclic compounds, including pyridinamines. rsc.org This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. hairuichem.com The ability to handle hazardous intermediates in a closed system and the potential for automation make flow chemistry an attractive option for the industrial production of this compound and its derivatives. rsc.orghairuichem.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. amerigoscientific.com Biocatalysis offers high selectivity and efficiency under mild reaction conditions, often in aqueous media. amerigoscientific.com While specific biocatalytic routes to this compound are not yet widely reported, the development of engineered enzymes for the synthesis of chiral amines and other nitrogen-containing heterocycles suggests a promising future for the biocatalytic production of this compound. nih.gov
The following table summarizes some emerging sustainable synthetic methods applicable to pyridine derivatives:
| Synthetic Method | Key Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | nih.govchemrxiv.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | rsc.orghairuichem.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | amerigoscientific.comnih.gov |
Exploration of Untapped Biological Targets and Therapeutic Applications
The 4-aminopyridine (B3432731) scaffold is a well-established pharmacophore present in numerous biologically active compounds. While the specific biological profile of this compound is not extensively documented in publicly available research, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Derivatives of 4-aminopyridine have demonstrated a broad range of pharmacological effects. For instance, certain analogs exhibit potent activity as neuromuscular agents, reversing the effects of muscle relaxants. nih.govbenicewiczgroup.com Others have shown promise as antineoplastic agents, inhibiting the growth of cancer cells. rsc.org Furthermore, some 4-aminopyridine derivatives have been investigated for their anticholinesterase and antiamnesic properties, suggesting potential applications in the treatment of neurodegenerative disorders. chemrxiv.org
The pyridine ring is a common structural motif in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation. google.com The substitution pattern of this compound could be exploited to design selective inhibitors for various kinases implicated in diseases such as cancer and inflammation. For example, derivatives of pyridine have been identified as inhibitors of PIM kinases, which are involved in hematological malignancies. lab-chemicals.com
The exploration of untapped biological targets for this compound derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases. The table below highlights potential therapeutic areas based on the activities of related compounds.
| Potential Therapeutic Area | Rationale based on Related Compounds |
| Oncology | Pyridine derivatives have shown anticancer and kinase inhibitory activity. rsc.orggoogle.comlab-chemicals.com |
| Neurology | 4-aminopyridine analogs have demonstrated anticholinesterase and antiamnesic effects. chemrxiv.org |
| Infectious Diseases | Substituted pyridines have been investigated as antibacterial agents. amerigoscientific.com |
| Inflammatory Diseases | Pyridine derivatives can possess anti-inflammatory properties. rsc.org |
Computational Design and Virtual Screening of Derivatives for Enhanced Potency and Selectivity
Computational methods play an increasingly crucial role in modern drug discovery and materials science. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be powerfully applied to the design and optimization of derivatives of this compound.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov By docking derivatives of this compound into the active sites of various enzymes or receptors, researchers can identify potential biological targets and understand the key interactions that govern binding affinity. nih.govchemrxiv.org For example, docking studies have been used to investigate the binding of aminopyridines to potassium channels. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benicewiczgroup.comrsc.org These models can be used to predict the activity of newly designed derivatives and to identify the structural features that are most important for potency and selectivity. benicewiczgroup.comrsc.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around a molecule where modifications are likely to enhance activity. chemrxiv.orgrsc.org
Virtual Screening: This computational technique involves the rapid screening of large libraries of virtual compounds to identify those that are most likely to bind to a biological target of interest. amerigoscientific.commdpi.com Virtual screening can be used to explore a vast chemical space and to prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby accelerating the discovery of novel bioactive molecules derived from the this compound scaffold.
The following table outlines key computational approaches and their potential applications for this compound.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predicting binding modes to biological targets. | Identification of potential therapeutic targets and key interactions. |
| QSAR | Correlating chemical structure with biological activity. | Design of derivatives with enhanced potency and selectivity. |
| Virtual Screening | High-throughput screening of virtual compound libraries. | Rapid identification of novel lead compounds for drug discovery. |
Integration with Advanced Materials Science for Functional Applications
The unique electronic and structural properties of the pyridine ring make this compound and its derivatives attractive building blocks for the development of advanced functional materials.
Polymers: Pyridinamine derivatives can be incorporated into polymer backbones to create materials with specific functionalities. For instance, polymers containing pyridine moieties have been developed as chemosensors for the detection of biologically important anions. nih.gov Pyridine-based polybenzimidazoles have also shown promise for use in high-temperature polymer electrolyte membrane fuel cells, highlighting their potential in energy applications. benicewiczgroup.com Furthermore, pyridinium-activated alkynes can undergo click polymerization to form n-pi conjugated polyelectrolytes, which are of interest for various electronic applications. chemrxiv.org
Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring of this compound can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs). rsc.orgrsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific substituents on the pyridine ring can influence the structure and properties of the resulting MOF.
Organic Electronics: Pyridine-containing compounds are being explored for their use as organic semiconductor materials. google.comrsc.org The electron-withdrawing nature of the pyridine ring can enhance electron mobility, making these materials suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. google.comrsc.org The ability to tune the electronic properties of these materials through chemical modification of the pyridine ring opens up possibilities for designing next-generation organic electronic components.
The table below summarizes potential applications of this compound in advanced materials.
| Material Type | Potential Application | Rationale |
| Functional Polymers | Sensors, Fuel Cells, Conjugated Polyelectrolytes | The pyridine moiety can impart specific chemical and electronic properties to the polymer. nih.govchemrxiv.orgbenicewiczgroup.com |
| Metal-Organic Frameworks | Gas Storage, Separation, Catalysis | The pyridine nitrogen can act as a coordinating ligand for metal ions. rsc.orgrsc.org |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | The electron-deficient nature of the pyridine ring can enhance electron transport. google.comrsc.org |
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 3-Chloro-5-methylpyridin-4-amine, and how are they interpreted?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) to confirm the structure:
- ¹H NMR identifies protons on the pyridine ring and methyl group.
- ¹³C NMR confirms the carbon backbone, including chlorine-substituted carbons.
- Mass spectrometry (MS) validates molecular weight (142.59 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy detects N-H stretching (amine group) and C-Cl bonds. Reference standards and spectral databases (e.g., PubChem) are critical for cross-verification .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C . Prolonged exposure to moisture or light can degrade the amine group or induce hydrolysis of the C-Cl bond. Hazard statements (H302, H315, H319, H335) indicate the need for proper ventilation and PPE during handling .
Advanced Research Questions
Q. What synthetic routes are reported for this compound, and how can yields be optimized?
- Methodological Answer : Common routes include:
- Nucleophilic substitution : Reacting 3,5-dichloro-4-methylpyridine with ammonia under high-pressure conditions.
- Catalytic amination : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) to improve regioselectivity and yield (up to 70–80%) .
- Microwave-assisted synthesis : Reduces reaction time and improves purity.
- Optimization : Control reaction temperature (80–120°C), use excess ammonia, and monitor by TLC or HPLC to minimize by-products like 5-methylpyridin-4-amine .
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electron density to identify reactive sites (e.g., amine group for functionalization, chlorine for substitution).
- Molecular docking evaluates binding affinity with biological targets (e.g., kinases, enzymes).
- ADMET prediction models pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like Schrödinger Suite or AutoDock .
Q. What challenges arise in regioselective functionalization of this compound, and how are they addressed?
- Methodological Answer :
- Challenge : Competing reactivity at the amine (-NH₂) and chloro (-Cl) groups.
- Solutions :
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block the amine during chlorination or coupling reactions.
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions for functionalization .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace chlorine while preserving the amine .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
